2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole

Lipophilicity Drug-likeness Membrane Permeability

2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole (CAS 256475-43-1, MF: C19H21N3OS, MW: 339.45 g/mol) is a synthetic small molecule comprising a 1,3-benzothiazole core linked at the 2-position to a piperazine ring, which is in turn N-substituted with a 4-methoxybenzyl group. Its computed XLogP3 is 4.1, with zero hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds.

Molecular Formula C19H21N3OS
Molecular Weight 339.46
CAS No. 256475-43-1
Cat. No. B2795028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole
CAS256475-43-1
Molecular FormulaC19H21N3OS
Molecular Weight339.46
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2CCN(CC2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C19H21N3OS/c1-23-16-8-6-15(7-9-16)14-21-10-12-22(13-11-21)19-20-17-4-2-3-5-18(17)24-19/h2-9H,10-14H2,1H3
InChIKeyNVQGQGGIFCUOHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole (CAS 256475-43-1): Physicochemical and Structural Baseline for Procurement


2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole (CAS 256475-43-1, MF: C19H21N3OS, MW: 339.45 g/mol) is a synthetic small molecule comprising a 1,3-benzothiazole core linked at the 2-position to a piperazine ring, which is in turn N-substituted with a 4-methoxybenzyl group . Its computed XLogP3 is 4.1, with zero hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds . This compound is primarily utilized as a versatile building block and intermediate in medicinal chemistry, with its structural features placing it at the intersection of several pharmacologically relevant chemical series, including PPARδ agonists, sigma receptor ligands, and anticancer benzothiazole-piperazine derivatives .

Why 2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole Cannot Be Replaced by Common Benzothiazole-Piperazine Analogs


The specific N-(4-methoxybenzyl) substitution on the piperazine ring of this compound creates a unique confluence of properties that distinguishes it from simpler, commercially prevalent analogs. Substituting this compound with the unsubstituted 2-(piperazin-1-yl)-1,3-benzothiazole (CAS 55745-83-0) introduces a >2 log-unit decrease in lipophilicity (ΔLogP ≈ 2.0–2.5), fundamentally altering membrane permeability and target engagement profiles . Furthermore, the 4-methoxybenzyl group is a critical pharmacophoric element for sigma-1 receptor affinity, where closely related 4-methoxybenzyl-piperazines exhibit sub-nanomolar Ki values [1]. In the context of PPARδ agonist development, the introduction of a hydrophobic moiety at the piperazine N-4 position—precisely where the 4-methoxybenzyl group resides—has been demonstrated to be essential for achieving high agonist potency (EC50 = 4.1 nM) and selectivity [2]. Generic replacement with a non-substituted or differently substituted piperazine would compromise these critical structure-activity relationships.

Quantitative Differentiation Evidence for 2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole (CAS 256475-43-1)


Lipophilicity Advantage: XLogP3 = 4.1 vs. Unsubstituted Parent (LogP = 1.61–2.10)

The target compound's computed XLogP3 of 4.1 is substantially higher than that of the unsubstituted 2-(piperazin-1-yl)-1,3-benzothiazole (CAS 55745-83-0), which has a reported LogP ranging from 1.61 to 2.10 depending on the source . This represents a ΔLogP of approximately +2.0 to +2.5 log units, indicating significantly greater lipophilicity. The 4-methoxybenzyl substituent contributes approximately 2 log units of incremental hydrophobicity.

Lipophilicity Drug-likeness Membrane Permeability Physicochemical Profiling

Hydrogen Bond Profile: Zero H-Bond Donors vs. Piperazine-NH Containing Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0) due to the complete substitution of both piperazine nitrogens (N-1 linked to benzothiazole; N-4 alkylated with 4-methoxybenzyl) . In contrast, the unsubstituted 2-(piperazin-1-yl)-1,3-benzothiazole (CAS 55745-83-0) retains a secondary amine (HBD = 1), and many common benzothiazole-piperazine intermediates contain a free NH that can act as a hydrogen bond donor . HBD count is a critical parameter in CNS drug design; reducing HBD count from 1 to 0 is associated with improved blood-brain barrier penetration.

Hydrogen Bonding Drug Design BBB Penetration Off-target Selectivity

Sigma-1 Receptor Pharmacophore: 4-Methoxybenzyl-Piperazine Sub-structure with Documented Sub-nanomolar Affinity

The 4-methoxybenzyl-piperazine substructure within the target compound is a recognized pharmacophore for sigma-1 (σ1) receptor binding. The closely related compound 1-benzyl-4-(4-methoxybenzyl)piperazine (CHEMBL163876) demonstrates a σ1 Ki of 0.470 nM in guinea pig brain homogenates [1]. Additionally, N-phenylpropyl-N'-(4-methoxybenzyl)piperazine (Nahas-3h) binds to σ1 receptors with Ki ≈ 1 nM [2]. The target compound uniquely combines this validated σ1 pharmacophore with a 2-aminobenzothiazole moiety, offering a distinct scaffold relative to simple benzylpiperazine σ1 ligands.

Sigma-1 Receptor CNS Pharmacology Receptor Binding Pain Neuroprotection

PPARδ Agonist Scaffold: 2-Piperazinyl-Benzothiazole Core with Validated High Potency and Selectivity

The 2-piperazinyl-benzothiazole core of the target compound has been validated by Shionogi (Kato et al., 2023) as a privileged scaffold for PPARδ agonism. In this series, introduction of hydrophobic substituents at the piperazine N-4 position was essential for potent PPARδ binding. The optimized compound 5g achieved hPPARδ EC50 = 4.1 nM with high selectivity over PPARα and PPARγ, and demonstrated significant HDL-c upregulation in vivo [1]. The target compound, bearing a 4-methoxybenzyl group at the N-4 position, represents a direct structural analog within this validated series and offers a distinct hydrophobic substitution pattern compared to previously reported analogs.

PPARδ Agonist Metabolic Syndrome HDL Cholesterol Drug Discovery Nuclear Receptor

Anticancer Class Potential: Benzothiazole-Piperazine Derivatives Active Against HUH-7, MCF-7, and HCT-116 Cell Lines

Benzothiazole-piperazine derivatives as a class have demonstrated consistent cytotoxic activity across multiple cancer cell lines. Gurdal et al. (2015) reported that most benzothiazole-piperazine derivatives tested exhibited activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines via sulphorhodamine B assay, with the most active aroyl-substituted derivatives showing GI50 values in the low micromolar range and inducing apoptosis through subG1 cell cycle arrest [1]. The target compound's unique 4-methoxybenzyl substitution pattern differentiates it from the previously explored aroyl, benzoyl, and furoyl-substituted analogs, offering a distinct vector for SAR exploration.

Anticancer Cytotoxicity Apoptosis Benzothiazole Piperazine

Commercial Availability: Multi-Supplier Sourcing with Purity Options of >90%, 95%, and 98%

The target compound is commercially available from multiple independent suppliers with clearly specified purity grades, enabling procurement flexibility. Key Organics offers >90% purity (cat. 7P-335S) , AKSci supplies at 95% purity (cat. 6535CF) , and Leyan provides 98% purity (cat. 1630710) . This multi-sourcing landscape contrasts with many closely related benzothiazole-piperazine analogs that are available from only a single supplier or require custom synthesis. The availability from at least three independent vendors reduces supply chain risk and allows selection based on purity requirements.

Chemical Procurement Building Block Purity Specification Supplier Comparison

Optimal Research and Industrial Application Scenarios for 2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole (CAS 256475-43-1)


PPARδ Agonist Lead Optimization: Direct Entry into a Validated 2-Piperazinyl-Benzothiazole Scaffold

The compound serves as a direct structural analog within the Shionogi PPARδ agonist series. With the validated 2-piperazinyl-benzothiazole core and a hydrophobic 4-methoxybenzyl substituent at the N-4 position—precisely where SAR studies have shown hydrophobic groups enhance PPARδ binding affinity—this compound can be used as a starting point for further optimization toward metabolic or cardiovascular indications. The Kato et al. (2023) series demonstrated EC50 values as low as 3.6–4.1 nM with in vivo HDL-c elevation, establishing a clear target product profile that this analog can aim to match or exceed [1].

Sigma-1 Receptor Ligand Development: Benzothiazole-Containing Alternative to Classical Benzylpiperazines

The 4-methoxybenzyl-piperazine substructure is a validated σ1 pharmacophore (Ki ≈ 0.47–1 nM for close analogs). By incorporating this motif onto a benzothiazole core rather than a simple benzyl or phenylpropyl scaffold, this compound enables exploration of σ1 receptor pharmacology with potentially differentiated selectivity over σ2, improved physicochemical properties (XLogP3 = 4.1, HBD = 0), and distinct intellectual property space [2]. This is particularly relevant for pain, neuroprotection, and CNS disorder research programs.

Anticancer Benzothiazole-Piperazine Library Synthesis: Novel N-4 Substitution Pattern for SAR Expansion

Given the established anticancer activity of benzothiazole-piperazine derivatives against HUH-7, MCF-7, and HCT-116 cell lines (Gurdal et al., 2015), this compound provides a structurally distinct N-4 substitution pattern (4-methoxybenzyl) that has not been systematically evaluated in published cytotoxicity studies. It can serve as a key intermediate for generating a focused library of analogs through further derivatization of the benzothiazole ring or as a comparator compound to benchmark against known active derivatives such as aroyl-substituted compounds 1h and 1j [3].

CNS Drug Discovery Intermediate: Favorable Physicochemical Profile for Blood-Brain Barrier Penetration

With XLogP3 = 4.1, zero hydrogen bond donors, and a molecular weight of 339.45 g/mol—all within favorable ranges for CNS drug-likeness—this compound is well-suited as a synthetic intermediate for CNS-targeted drug discovery programs. The complete substitution of both piperazine nitrogens eliminates the free NH that can limit brain penetration in simpler piperazine analogs, while the benzothiazole core provides aromatic stacking potential for target engagement. Its use as a building block is documented in the synthesis of more complex CNS-active molecules [4].

Quote Request

Request a Quote for 2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.